molecular formula C21H21BrClN5O2S B301652 N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide

N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide

Cat. No. B301652
M. Wt: 522.8 g/mol
InChI Key: BYZKYLPKQWQSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the 1,2,4-triazole family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide can disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide has been shown to have antifungal properties and can disrupt the cell membrane of fungal cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is its potent anti-cancer and antifungal properties. This makes it a promising candidate for the development of new cancer and antifungal drugs. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for clinical use.

Future Directions

There are several future directions for the study of N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide. One of the primary areas of research is the development of new cancer and antifungal drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide and its potential applications in other areas of medicine. Finally, studies are needed to optimize the synthesis method of this compound to make it more cost-effective and accessible for clinical use.
In conclusion, N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is a promising compound with potential therapeutic applications in cancer and fungal infections. Its complex synthesis method and potent biochemical and physiological effects make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 5-amino-1-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole-3-thiol in the presence of triethylamine. The resulting product is then reacted with 2-(2-oxoethyl)-1H-1,3-benzodiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide.

Scientific Research Applications

N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various areas of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide has been studied for its potential use in the treatment of fungal infections.

properties

Product Name

N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide

Molecular Formula

C21H21BrClN5O2S

Molecular Weight

522.8 g/mol

IUPAC Name

N-[1-[5-[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide

InChI

InChI=1S/C21H21BrClN5O2S/c1-12-4-6-14(7-5-12)20(30)24-13(2)19-26-27-21(28(19)3)31-11-18(29)25-15-8-9-17(23)16(22)10-15/h4-10,13H,11H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

BYZKYLPKQWQSRW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Br

Origin of Product

United States

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